

Commercial Suppliers and Applications of High-Purity S-(1,2-Dicarboxyethyl)glutathione

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and applications of high-purity **S-(1,2-Dicarboxyethyl)glutathione** (DCE-GS). It includes detailed application notes, experimental protocols, and quantitative data to support research and development in areas such as inflammation, hepatology, and hematology.

Commercial Availability

High-purity **S-(1,2-Dicarboxyethyl)glutathione** (CAS No. 1115-52-2) is available from several commercial suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is recommended to request a certificate of analysis to ensure purity and quality specifications are met.

Table 1: Commercial Suppliers of S-(1,2-Dicarboxyethyl)glutathione



Supplier	Product Name	Purity	Available Quantities	Notes
Bethesda Scientific	S-(1,2- DICARBOXYET HYL)GLUTATHI ONE	Not specified	250 mg	States the product is an intrinsic tripeptide with anti-inflammatory and anti-anaphylactic effects.[1]
MedChemExpres s	S-(1,2- Dicarboxyethyl)gl utathione	≥95.0% (HPLC)	Custom	Marketed as a peptide that inhibits blood coagulation and platelet aggregation.[2]
BOC Sciences	S-(1,2- Dicarboxyethyl)gl utathione	Not specified	Milligrams to tons	Highlights its anti-inflammatory and anti- anaphylactic effects in vivo and inhibition of histamine release in vitro. [3]
CymitQuimica	S-(1,2- dicarboxyethyl)gl utathione	97.4%	Not specified	Describes it as a glutathione analogue that can prevent acetaminopheninduced hepatotoxicity.[4]







S-(1,2GlpBio Dicarboxyethyl)gl Not specified Not specified lens and its biological activities.

Notes its presence in rat liver, heart, and lens and its biological activities.

Note: Sigma-Aldrich has discontinued the sale of this product.

Application Notes

S-(1,2-Dicarboxyethyl)glutathione is a naturally occurring tripeptide found in various mammalian tissues, including the liver, heart, and lens.[1] Research has unveiled its potential therapeutic applications stemming from its diverse physiological activities.

Anti-Inflammatory and Anti-Allergic Activities

DCE-GS has demonstrated notable anti-inflammatory and anti-anaphylactic effects. It has been shown to inhibit experimental conjunctival edema in rats and suppress histamine release from mast cells, a key event in allergic responses.[5]

Hepatoprotective Effects

A significant area of investigation is the protective role of DCE-GS and its esters against drug-induced liver injury, particularly acetaminophen-induced hepatotoxicity. The proposed mechanism involves the elevation of glutathione (GSH) levels within hepatocytes. The triester of DCE-GS, being more lipophilic, can effectively penetrate hepatocytes, where it is hydrolyzed to DCE-GS. The resulting DCE-GS then upregulates the activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis, thereby replenishing hepatic GSH stores and mitigating toxic damage.[6]

Inhibition of Platelet Aggregation

DCE-GS has been identified as an inhibitor of platelet aggregation. This effect is mediated, at least in part, by its ability to increase cyclic AMP (cAMP) levels within platelets through the activation of adenylate cyclase. Elevated cAMP levels inhibit platelet activation and subsequent aggregation.



Quantitative Data Summary

The following tables summarize key quantitative data from published studies on S-(1,2-Dicarboxyethyl)glutathione.

Table 2: In Vivo Anti-Inflammatory and Anti-Anaphylactic Activity of DCE-GS in Rats

Assay	Treatment	Dosage	Effect	Reference
Carrageenan- Induced Conjunctival Edema	Intravenous DCE-GS	3 mg/kg	Up to 30% prevention of edema formation	[5]
Passive Cutaneous Anaphylaxis	Intravenous DCE-GS	30 mg/kg	Up to 43% inhibition of color deposition	[5]

Table 3: In Vitro Inhibition of Histamine Release by DCE-GS

Cell Type	Inducer	DCE-GS Concentration	Inhibition of Histamine Release	Reference
Rat Mast Cells	Compound 48/80	1 mmol/L	Up to 96%	[5]

Table 4: Hepatoprotective Effects of DCE-GS Triester in Rat Hepatocytes



Parameter	Treatment Duration	DCE-GS Triester Concentration	Fold Increase	Reference
Glutathione (GSH) Level	24 hours	0.5 mM	2.1-fold	[6]
γ- Glutamylcysteine Synthetase (γ- GCS) Activity	24 hours	1.0 mM	1.4-fold	[6]

Experimental Protocols

The following are detailed protocols for key experiments involving **S-(1,2-Dicarboxyethyl)glutathione**, synthesized from available literature.

Protocol for HPLC Analysis of DCE-GS in Biological Tissues

This protocol provides a general framework for the quantification of DCE-GS in tissue samples. Optimization may be required based on the specific tissue matrix and available equipment.

Objective: To quantify the concentration of **S-(1,2-Dicarboxyethyl)glutathione** in tissue samples.

Materials:

- Tissue of interest (e.g., liver, heart, lens)
- S-(1,2-Dicarboxyethyl)glutathione standard
- Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
- Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid or perchloric acid)
- HPLC system with a C18 reversed-phase column



- · Fluorescence or UV detector
- Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like sodium acetate or phosphate buffer, pH adjusted)
- Derivatizing agent (if using fluorescence detection, e.g., o-phthalaldehyde (OPA))

Procedure:

- Sample Preparation:
 - 1. Excise and weigh the tissue sample quickly and keep it on ice.
 - 2. Homogenize the tissue in 3-5 volumes of ice-cold homogenization buffer.
 - 3. Add an equal volume of a deproteinizing agent to the homogenate.
 - 4. Vortex the mixture and incubate on ice for 15 minutes.
 - 5. Centrifuge at 10,000 x g for 15 minutes at 4°C.
 - 6. Collect the supernatant for analysis.
- Derivatization (for fluorescence detection):
 - This step is often automated in modern HPLC systems. A common method involves
 mixing the sample with OPA in the presence of a thiol-containing reagent (like 2mercaptoethanol) for a short period before injection.
- HPLC Analysis:
 - Equilibrate the C18 column with the initial mobile phase conditions.
 - Inject a known volume of the prepared sample or standard.
 - Run a suitable gradient program to separate DCE-GS from other components. A typical
 gradient might start with a low percentage of organic solvent (e.g., acetonitrile) and ramp
 up to elute more hydrophobic compounds.



- Detect the analyte using either UV absorbance (around 210-220 nm) or fluorescence detection (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).[7][8]
- Quantification:
 - Generate a standard curve using known concentrations of the DCE-GS standard.
 - Determine the concentration of DCE-GS in the samples by comparing their peak areas to the standard curve.

Protocol for Carrageenan-Induced Conjunctival Edema in Rats

Objective: To evaluate the anti-inflammatory effect of DCE-GS on carrageenan-induced conjunctival edema.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- S-(1,2-Dicarboxyethyl)glutathione
- Carrageenan solution (e.g., 1% in sterile saline)
- Vehicle (e.g., sterile saline)
- Anesthetic (for humane euthanasia)
- Evans blue dye (optional, for quantifying edema)

Procedure:

- Acclimatize animals for at least one week before the experiment.
- Divide the rats into treatment groups (e.g., vehicle control, DCE-GS treated).
- Administer DCE-GS (e.g., 3 mg/kg) or vehicle intravenously.



- After a set pre-treatment time (e.g., 30 minutes), induce edema by injecting a small volume (e.g., 50 μL) of carrageenan solution into the conjunctival sac of one eye. The contralateral eye can receive a saline injection as a control.
- At the peak of the inflammatory response (typically 3-5 hours post-carrageenan), assess the edema.[9] This can be done by visual scoring or by a more quantitative method.
- For quantitative assessment, an intravenous injection of Evans blue dye can be administered 30 minutes before the end of the experiment. After euthanasia, the conjunctiva can be dissected, and the extravasated dye extracted and quantified spectrophotometrically.
- Calculate the percentage inhibition of edema in the DCE-GS treated group compared to the vehicle control group.

Protocol for Histamine Release Assay from Rat Mast Cells

Objective: To determine the inhibitory effect of DCE-GS on compound 48/80-induced histamine release from mast cells.

Materials:

- Rat peritoneal mast cells (can be isolated from peritoneal lavage)
- S-(1,2-Dicarboxyethyl)glutathione
- Compound 48/80 (a potent mast cell degranulator)
- Buffer (e.g., Tyrode's buffer)
- Histamine assay kit (e.g., ELISA or fluorometric assay)
- Cell lysis buffer (for determining total histamine content)

Procedure:

• Isolate rat peritoneal mast cells and resuspend them in buffer at a suitable concentration.



- Pre-incubate the mast cells with various concentrations of DCE-GS (e.g., up to 1 mmol/L) or vehicle for a specified time (e.g., 15 minutes) at 37°C.[5]
- Induce histamine release by adding compound 48/80 (e.g., 10 μg/mL) and incubate for a further period (e.g., 30 minutes) at 37°C.[10]
- Centrifuge the cell suspension to pellet the cells.
- Collect the supernatant to measure the released histamine.
- To determine the total histamine content, lyse a separate aliquot of cells.
- Measure the histamine concentration in the supernatants and the cell lysate using a commercial histamine assay kit.
- Calculate the percentage of histamine release for each condition and determine the inhibitory effect of DCE-GS.

Protocol for Acetaminophen-Induced Hepatotoxicity in Rats

Objective: To evaluate the protective effect of DCE-GS or its esters against acetaminophen-induced liver injury.

Materials:

- Male Wistar rats (200-250 g)
- S-(1,2-Dicarboxyethyl)glutathione or its ester derivative
- Acetaminophen (APAP)
- Vehicle (e.g., corn oil or saline)
- Blood collection supplies
- Liver tissue collection supplies



- Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
- Reagents for measuring hepatic glutathione (GSH) levels

Procedure:

- Fast the rats overnight before the experiment.
- Administer DCE-GS or its ester (or vehicle) to the respective groups. The route of administration (e.g., oral, intraperitoneal) and dosage will depend on the specific compound and study design.
- After a pre-treatment period (e.g., 1 hour), administer a toxic dose of acetaminophen (e.g., 500-1000 mg/kg, intraperitoneally).[1]
- At a predetermined time point after APAP administration (e.g., 24 hours), collect blood samples via cardiac puncture under anesthesia.
- Euthanize the animals and collect liver tissue.
- Measure serum ALT and AST levels as indicators of liver damage.
- Homogenize a portion of the liver tissue to measure hepatic GSH levels.
- A portion of the liver can also be fixed in formalin for histopathological examination.
- Compare the biochemical and histological parameters between the different treatment groups to assess the hepatoprotective effect of the DCE-GS compound.

Visualizations

Proposed Mechanism of Hepatoprotection by DCE-GS Triester



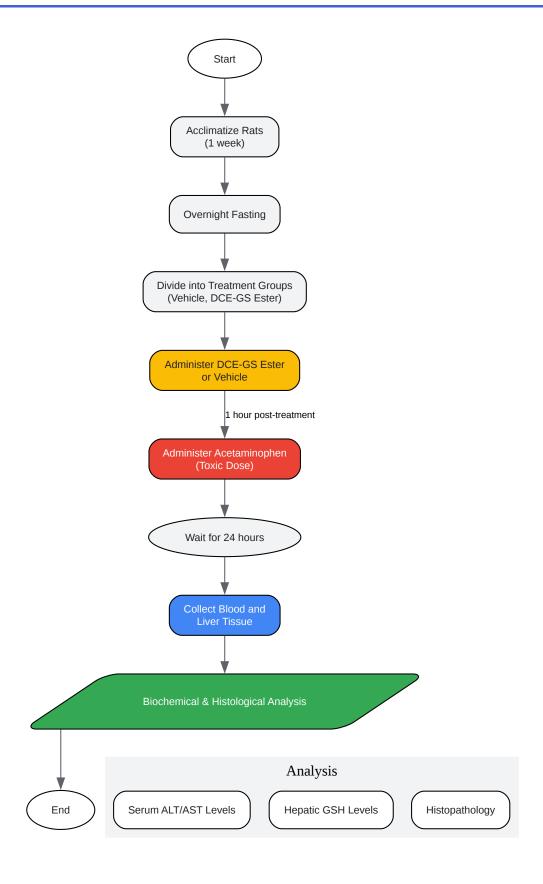


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Caption: Mechanism of DCE-GS triester in preventing acetaminophen-induced hepatotoxicity.

Experimental Workflow for Evaluating Hepatoprotective Effects





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Caption: Workflow for in vivo assessment of DCE-GS ester hepatoprotective activity.



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